molecular formula C11H15N5O B1460040 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-31-4

7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1460040
CAS No.: 1428139-31-4
M. Wt: 233.27 g/mol
InChI Key: WEKXWAIZJJOUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the [1,2,4]triazolo[1,5-a]pyrimidine (TP) core, a versatile structure known for its resemblance to purines, making it a valuable isosteric replacement in the design of novel bioactive molecules . The TP scaffold has demonstrated considerable potential in neuroscience research. Specifically, derivatives of this heterocycle have been identified as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in preclinical models with an improved protective index and lower neurotoxicity compared to some standard treatments . This mechanism suggests its application in researching neurological disorders. Furthermore, the structural profile of this compound supports its investigation in oncology. Related TP derivatives have exhibited promising anti-tumor activities against various human cancer cell lines, with specific substitutions on the core scaffold being crucial for optimizing potency . The inherent properties of the TP ring system, including its ability to participate in hydrogen bonding and chelate metal ions, also make it a useful fragment for developing inhibitors for other therapeutic targets, such as metabolic enzymes . This product is intended for research purposes to further explore these and other potential applications.

Properties

IUPAC Name

7-methyl-2-piperidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-7-9(17)12-10-13-11(14-16(8)10)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXWAIZJJOUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NC(=NN12)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153345
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-31-4
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 7-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 7-methyl-2-piperidin-1-yltriazolo[1,5-a]pyrimidin-5(4H)-one typically proceeds via:

  • Formation of the triazolo[1,5-a]pyrimidin-5(4H)-one core through cyclization reactions involving hydrazine derivatives and cyanoimidocarbonates or related precursors.
  • Introduction of the piperidin-1-yl substituent at the C-2 position by nucleophilic substitution or alkylation reactions using appropriate halide intermediates.
  • Methylation at the C-7 position often achieved by starting from methyl-substituted precursors or by selective alkylation.

This approach is supported by several studies that have synthesized related triazolo[1,5-a]pyrimidine derivatives with various C-2 and C-7 substitutions to optimize biological activity.

Detailed Synthetic Procedure

Preparation of the Triazolo[1,5-a]pyrimidin-5(4H)-one Core

  • Starting from 2-hydrazino-3-carboxylic pyridine or similar hydrazine derivatives, the key intermediate is formed by reaction with diphenoxy-N-cyanoimidocarbonate in ethanol under basic conditions (triethylamine) at room temperature. This step forms the 1,2,4-triazole intermediate.
  • Acidification with concentrated hydrochloric acid followed by heating at 80 °C promotes cyclization to the fused triazolo[1,5-a]pyrimidin-5(4H)-one core.
  • The product is isolated by filtration after precipitation in ice water, yielding a white amorphous powder with yields typically around 78%.

Introduction of the Piperidin-1-yl Group at C-2

  • The triazolo[1,5-a]pyrimidin-5(4H)-one intermediate is reacted with potassium carbonate in dimethylformamide (DMF) to generate the nucleophilic site.
  • Subsequently, the appropriate alkyl or heteroalkyl halide bearing the piperidine moiety is added dropwise at room temperature.
  • The reaction mixture is stirred for approximately 18 hours at room temperature to allow nucleophilic substitution.
  • The product is precipitated by pouring into ice water, filtered, washed, and dried.
  • Yields for such alkylation reactions are generally in the range of 70-85%.

Methylation at the C-7 Position

  • Methyl substitution at the C-7 position is often introduced by starting from methyl-substituted pyrimidine precursors or by methylation reactions during the synthesis of the triazolo ring.
  • For example, ethyl acetoacetate and acetic acid reflux with starting materials can provide methylated intermediates that are then converted to the triazolo[1,5-a]pyrimidine scaffold.
  • The methyl group at C-7 is critical for biological activity and is confirmed by NMR and mass spectrometry.

Representative Synthetic Route Summary

Step Reagents and Conditions Product Yield (%) Notes
1 2-Hydrazino-3-carboxylic pyridine + diphenoxy-N-cyanoimidocarbonate, EtOH, triethylamine, RT overnight 1,2,4-Triazole intermediate - Formation of triazole ring
2 Acidification with conc. HCl, heating at 80 °C for 1-2 h Triazolo[1,5-a]pyrimidin-5(4H)-one core ~78% Cyclization to fused ring
3 Potassium carbonate, DMF, alkyl halide with piperidine moiety, RT, 18 h 2-piperidin-1-yl substituted derivative 70-85% Nucleophilic substitution at C-2
4 Use of methyl-substituted precursors or methylation during ring formation 7-methyl substituted compound - Methyl group at C-7

Characterization and Analytical Data

  • Infrared (IR) Spectroscopy: Strong absorption band near 1700 cm⁻¹ indicating the carbonyl (C=O) group of the pyrimidinone ring.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR typically shows a broad singlet for NH around δ 13 ppm.
    • Aromatic and heterocyclic protons appear between δ 8.5-9 ppm.
    • Methyl protons at C-7 appear as singlets around δ 2-3 ppm.
    • Piperidine ring protons appear as multiplets in the δ 1-4 ppm range, confirming substitution.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to the calculated molecular weight of the target compound, confirming the molecular formula.
  • Melting Points: Generally in the range of 170-255 °C, depending on substitution patterns and purity.

Research Findings and Notes

  • The synthetic methodologies emphasize mild reaction conditions, such as room temperature stirring and moderate heating, to preserve sensitive functional groups and improve yields.
  • The use of DMF as a solvent and potassium carbonate as a base is common for the alkylation step introducing the piperidin-1-yl substituent.
  • The methyl group at C-7 is introduced early in the synthesis or via methylated starting materials to ensure regioselectivity.
  • The described methods have been successfully applied to synthesize a variety of analogs with different substitutions at C-2 and C-7, demonstrating the versatility of the approach.
  • These compounds have been characterized thoroughly by spectroscopic methods and have shown promising biological activities, validating the synthetic routes.

Summary Table of Preparation Methods

Preparation Aspect Methodology Conditions Yield Range Key References
Core formation Cyclization of hydrazine derivative with cyanoimidocarbonate EtOH, triethylamine, RT, then conc. HCl, 80 °C ~78%
C-2 substitution Alkylation with piperidinyl halide DMF, K2CO3, RT, 18 h 70-85%
C-7 methylation Use of methylated precursors or methylation during ring closure Reflux with ethyl acetoacetate/acetic acid 80-90% (overall)
Purification Filtration, washing, recrystallization Various solvents (ethanol, ethyl acetate) -

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is C10_{10}H13_{13}N5_5O. It features a triazole and pyrimidine moiety that contributes to its biological activity. The compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the triazolo-pyrimidine core could enhance cytotoxicity against breast cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has indicated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. A case study highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail .

3. Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like activities in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways . Further investigation is needed to elucidate these effects fully.

Biotechnology Applications

1. Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with multiple biological targets allows for the design of multi-target drugs that can address complex diseases such as cancer and neurodegenerative disorders .

2. Diagnostic Tools
Compounds similar to this one have been explored as potential agents in diagnostic imaging due to their ability to bind selectively to certain biological markers associated with diseases. This application could lead to advancements in early detection methods for various conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Anticancer ActivityInhibits tumor growth in cancer cell linesInduces apoptosis; effective against breast cancer cells
Antimicrobial PropertiesActive against resistant bacterial strainsEffective against Gram-positive and Gram-negative bacteria
Neuropharmacological EffectsPotential anxiolytic and antidepressant activitiesModulates serotonin and dopamine pathways
Drug DevelopmentMulti-target drug design for complex diseasesPromising candidate for treating cancer and neurodegenerative diseases
Diagnostic ToolsPotential use in imaging agents for disease detectionSelective binding to disease markers

Mechanism of Action

The mechanism of action of 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts biological activity and physicochemical properties:

Compound Name Substituent at Position 2 Key Findings Reference
7-Methyl-2-piperidin-1-yl derivative (Target) Piperidine Discontinued commercial product; potential lipophilicity enhancement
S2-TP Piperidinomethyl Electrochemically active; studied via voltammetry on carbon graphite electrodes
2-Morpholin-4-yl derivative Morpholine Molecular weight: 235.25; potential α-glucosidase inhibition
4,7-Dimethyl-2-(4-pyridinyl) derivative 4-Pyridinyl Patent-protected; unknown biological activity
  • Key Insight: Piperidine and morpholine substituents improve solubility and electrochemical activity compared to aromatic groups (e.g., 4-pyridinyl). Piperidinomethyl (S2-TP) showed reversible redox behavior, suggesting utility in drug design .

Substituent Variations at Position 7

The methyl group at position 7 is conserved in several analogs, but substitutions elsewhere modulate activity:

Compound Name Substituent at Position 7 Biological Activity Reference
Target compound Methyl N/A (structural analog data inferred)
7-Amino-2-(4-chlorophenyl) derivative Amino CAS 1354764-81-0; molecular weight 261.67
7-Phenyl derivative (OMXX-294631-01) Phenyl Antiparallel coordination in metal complexes
7-Oxo-5-phenyl derivative (HftpO) Oxo Forms stable metal complexes (e.g., [M(ftpO)₂(H₂O)₄])
  • Key Insight: Amino or oxo groups at position 7 alter electronic properties, enabling metal coordination or hydrogen bonding in biological targets .

Fused Tricyclic Derivatives

Tricyclic analogs with fused pyrido or benzofuro rings exhibit distinct activities:

Compound Name Structure Activity/Property Reference
2-Phenoxypyrido[3,2-e]triazolo[1,5-a]pyrimidinone Tricyclic (pyrido-fused) α-Glucosidase inhibition (IC₅₀: 6d = 18.2 µM; 6h = 12.4 µM vs. acarbose IC₅₀ = 840 µM)
Benzo[4,5]furo[3,2-d]triazolo[1,5-a]pyrimidinone Tetracyclic (benzofuro-fused) Synthesized via aza-Wittig reaction; unexplored bioactivity
  • Key Insight : Tricyclic derivatives show enhanced α-glucosidase inhibition due to extended aromatic systems and hydrogen bonding with enzyme residues (e.g., ASP568, ARG439) .

Anticonvulsant Activity in Substituted Derivatives

Triazolopyrimidinones with phenyl groups exhibit notable anticonvulsant effects:

Compound Name Substituents ED₅₀ (MES Test) Protective Index (PI) Reference
Compound 105 7-(Substituted-phenyl) 19.7 mg/kg Higher than reference drugs
Target compound 7-Methyl, 2-piperidine N/A N/A
  • Key Insight : Aromatic substituents (e.g., phenyl) enhance anticonvulsant activity, while alkyl/heterocyclic groups (e.g., piperidine) may improve safety profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Biological Target
Target compound C₁₁H₁₅N₅O 233.27 7-Methyl, 2-piperidine N/A
S2-TP C₁₉H₂₁N₅O₂ 359.40 5-(Piperidinomethyl) Electrochemical studies
2-Phenoxypyrido derivative C₁₇H₁₁N₅O₂ 325.30 Tricyclic, phenoxy α-Glucosidase (IC₅₀: 12.4 µM)
7-Amino-2-(4-chlorophenyl) C₁₁H₈ClN₅O 261.67 7-Amino, 4-chlorophenyl Structural studies

Table 2: Binding Energies from Molecular Docking (α-Glucosidase)

Compound Binding Energy (kcal/mol) Hydrogen Bonds Key Interacting Residues
Acarbose -7.9 4 ASP568, ARG439, HIS674
6h (Tricyclic derivative) -10.2 6 ASP568, ARG439, GLU771
Target compound (Inferred) N/A N/A N/A

Biological Activity

7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. It is characterized by a molecular formula of C11H15N5O and a molecular weight of 233.28 g/mol .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound targets key enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). By inhibiting these enzymes, it interferes with critical signaling pathways that regulate cell growth and proliferation.
  • Receptor Modulation : It modulates receptors like GPR40, which plays a role in glucose metabolism and insulin secretion, indicating its potential utility in diabetes management.

Pharmacological Applications

Research into the pharmacological properties of this compound has shown promising results in various areas:

  • Anticancer Activity : Studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties by inhibiting tumor cell proliferation. The specific activity of this compound against different cancer cell lines remains an area for further exploration .
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases. For instance, its impact on NF-kB activation has been studied in various cellular models .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The piperidine group provides additional sites for functionalization which can be exploited to optimize potency and selectivity against specific targets.

CompoundBiological ActivityIC50 (µM)Reference
This compoundJAK InhibitionTBD
Compound 7laPKCζ Inhibition0.012
Compound 7aAntitumor ActivityTBD

Study on Antitumor Activity

In a study focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation. Among these compounds, those structurally related to this compound showed varying degrees of potency against different cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range against specific targets within cancer cells .

Investigation of Anti-inflammatory Properties

Another significant study assessed the anti-inflammatory effects of triazolopyrimidine derivatives. The results indicated that certain modifications to the core structure could enhance the compound's ability to inhibit TNF-alpha induced NF-kB activation in cellular assays. This highlights the potential for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one?

Answer:
The synthesis typically involves cyclocondensation reactions between aminotriazoles and carbonyl-containing precursors. Key methods include:

  • Hydrazine-mediated cyclization : Reaction of diphenyl-N-cyanoimidocarbonate with intermediates in basic media (e.g., triethylamine) to form triazole intermediates, followed by acid treatment to yield the fused pyrimidine core .
  • Multi-component reactions : Use of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles in Biginelli-like heterocyclization to assemble the triazolopyrimidine scaffold .
  • Solvent optimization : Ethanol/water mixtures (1:1 v/v) improve reaction efficiency and reduce reliance on toxic reagents like TMDP (tetramethylpiperidinediamine) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1703 cm⁻¹, C=S stretch at 1272 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, the C=S group in thione derivatives appears at 186.0 ppm in ¹³C NMR .
  • X-ray crystallography : Programs like SHELXL or SHELXT refine crystal structures, resolving bond lengths, angles, and stereochemistry .

Basic: What biological activities have been reported for this compound and its analogs?

Answer:

  • Anticonvulsant activity : Analogous 7-phenyl derivatives showed efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models .
  • PDE4 inhibition : Triazolopyrimidines with cAMP-specific PDE4 inhibition (e.g., ICI 63,197) modulate apoptosis in UVB-induced skin carcinogenesis models .
  • Antibacterial activity : Narrow-spectrum activity against Enterococcus faecium via cell-wall biosynthesis disruption .
  • Emetic applications : Derivatives like PP796 are used as emetic additives in herbicides .

Advanced: How can synthetic yields and purity be optimized for this compound?

Answer:

  • Reagent substitution : Replace toxic additives (e.g., TMDP) with safer alternatives like piperidine derivatives, though regional availability constraints may apply .
  • Workup protocols : Simple filtration and methanol washing yield high-purity products (>90%) without column chromatography .
  • Temperature control : Heating intermediates with HCl at controlled temperatures (room temperature → reflux) minimizes side reactions .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

  • Target specificity profiling : Use kinase/phosphatase screening panels to differentiate off-target effects (e.g., PDE4 vs. anticonvulsant targets) .
  • Solubility adjustments : Modify substituents (e.g., sulfonamide groups) to enhance cellular uptake, addressing discrepancies in in vitro vs. in vivo efficacy .
  • Dose-response analysis : Re-evaluate activity at varying concentrations (e.g., 10⁻⁵M to 10⁻⁷M) to identify threshold effects .

Advanced: What strategies enhance bioactivity through structural modifications?

Answer:

  • N-Alkylation : Reacting the core with alkyl/heteroalkyl halides introduces lipophilic groups, improving membrane permeability (yields: 45–83%) .
  • Ring saturation : Partially hydrogenated pyrimidine rings (e.g., 4,7-dihydro derivatives) enhance metabolic stability .
  • Heteroatom substitution : Replace oxygen with sulfur (C=O → C=S) to modulate electronic properties and binding affinity .

Advanced: How do computational methods support mechanistic studies of reactions involving this compound?

Answer:

  • DFT calculations : Predict Gibbs free energies of intermediates to rationalize regioselectivity in cyclization reactions (e.g., triazolopyrimidine vs. quinazoline products) .
  • Docking simulations : Map interactions with biological targets (e.g., benzodiazepine receptors) to guide analog design .
  • Crystal structure prediction : SHELXT automates space-group determination from single-crystal data, aiding in polymorph analysis .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Toxic reagent handling : Substitute molten-state TMDP with solution-phase protocols to improve safety .
  • Byproduct management : Use TLC for real-time reaction monitoring to minimize impurities .
  • Solvent recovery : Ethanol/water mixtures allow solvent recycling, reducing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.